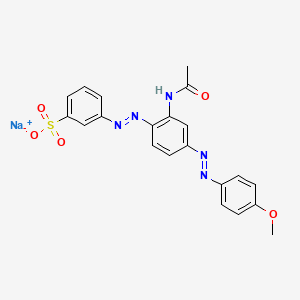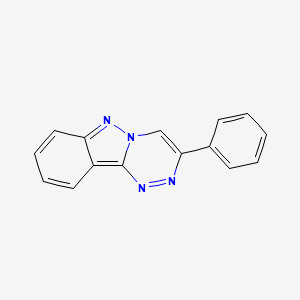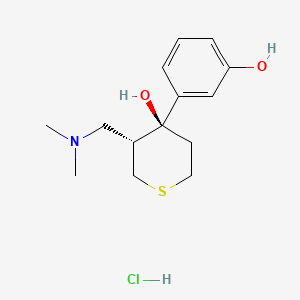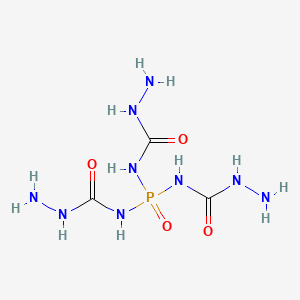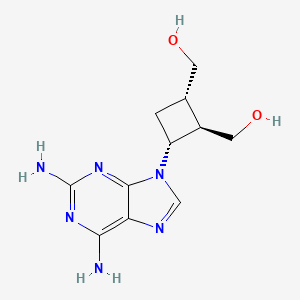
(+-)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine is a synthetic compound that features a cyclobutyl ring substituted with two hydroxyethyl groups and a purine base with two amino groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of Hydroxyethyl Groups: The hydroxyethyl groups are introduced via a hydroxylation reaction, where the cyclobutyl ring undergoes selective hydroxylation at the desired positions.
Attachment of the Purine Base: The purine base is then attached to the cyclobutyl ring through a nucleophilic substitution reaction, where the amino groups at positions 2 and 6 of the purine base react with the hydroxyethyl-substituted cyclobutyl ring.
Industrial Production Methods
Industrial production of (±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the hydroxyethyl groups to ethyl groups.
Substitution: The amino groups on the purine base can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The hydroxyethyl groups and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolinone: A compound with a similar cyclobutyl ring structure but different functional groups.
2,3-Dihydroxyphenylthioacetic Acid Amides: Compounds with similar hydroxyethyl groups but different core structures.
Uniqueness
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine is unique due to its specific combination of a cyclobutyl ring with hydroxyethyl groups and a purine base with amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
126265-10-9 |
|---|---|
Molecular Formula |
C11H16N6O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
[(1S,2R,3R)-3-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H16N6O2/c12-9-8-10(16-11(13)15-9)17(4-14-8)7-1-5(2-18)6(7)3-19/h4-7,18-19H,1-3H2,(H4,12,13,15,16)/t5-,6-,7-/m1/s1 |
InChI Key |
BTJNZRDKZZGBFM-FSDSQADBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)CO |
Canonical SMILES |
C1C(C(C1N2C=NC3=C(N=C(N=C32)N)N)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


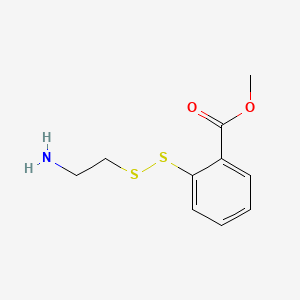

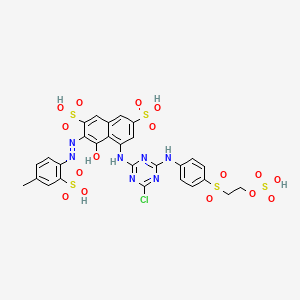
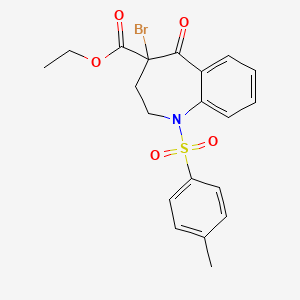
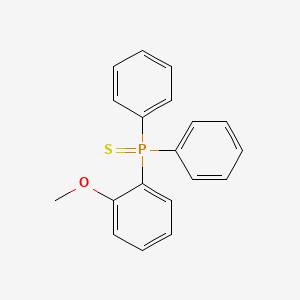
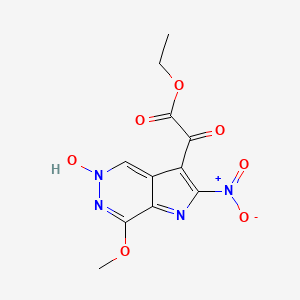
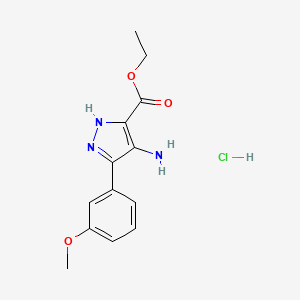

![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
